4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family. It features a unique structure characterized by the presence of three halogen substituents: bromine, chlorine, and fluorine. This compound has garnered attention due to its potential applications in medicinal chemistry and its distinct chemical properties, largely attributed to the specific arrangement of these halogens on the benzimidazole core. The molecular formula for this compound is with a molecular weight of approximately 232.47 g/mol .
Benzimidazoles are known for their diverse biological activities and are explored in the development of new drugs . They can target a variety of diseases, including fungal infections, parasitic infections, and some cancers .
Due to their specific properties, benzimidazoles are being investigated for applications in organic light-emitting diodes (OLEDs) and other functional materials .
Research indicates that 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole exhibits significant biological activity. It has been explored for its potential as an enzyme inhibitor and receptor modulator. Studies suggest that its unique halogen substituents enhance its binding affinity to various biological targets, which may lead to anticancer, antiviral, and antimicrobial properties .
The synthesis of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole typically involves cyclization reactions of substituted o-phenylenediamines with carboxylic acids or their derivatives. Common methods include:
For large-scale production, continuous flow reactors and automated systems may be utilized to optimize yield and purity .
4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole has several applications across various fields:
Interaction studies involving 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole focus on its binding mechanisms with specific molecular targets. These studies reveal that the presence of halogen atoms can enhance binding affinity, leading to modulation of enzyme activity or receptor interactions. This characteristic makes it a valuable candidate for drug development and therapeutic applications.
Several compounds share structural similarities with 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole. Here are some notable examples:
Compound Name | CAS Number | Unique Features |
---|---|---|
5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole | 1388058-22-7 | Contains a different halogen arrangement |
2-Bromo-4-chloro-7-fluoro-1H-benzimidazole | 1383903-74-2 | Different positioning of bromine and chlorine |
4-Chloro-7-fluoro-1H-benzimidazole | 22163618-6 | Lacks bromine substituent |
5-Chloro-7-fluoro-1H-benzimidazole | 22163618 | Contains only chlorine and fluorine |
The uniqueness of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole lies in its specific combination of bromine, chlorine, and fluorine substituents on the benzimidazole core. This arrangement not only influences its chemical reactivity but also enhances its potential biological activity compared to other similar compounds. The distinct positioning of these halogens contributes to enhanced reactivity, binding affinity, and selectivity towards biological targets, making it particularly valuable for scientific research and industrial applications.
The molecular structure of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole represents a highly substituted benzimidazole derivative with three distinct halogen substituents positioned at specific locations on the aromatic ring system [1]. This compound exhibits the characteristic planar bicyclic structure typical of benzimidazole derivatives, consisting of a fused benzene ring and imidazole ring [2]. The molecular formula C₇H₃BrClFN₂ indicates a molecular weight of 249.47 grams per mole, with the compound designated by Chemical Abstracts Service number 1388073-74-2 [1].
The fundamental molecular geometry of this trihalogenated benzimidazole maintains the essential planarity observed in benzimidazole structures, where the benzimidazole ring system typically exhibits planarity with maximum deviations from the mean plane rarely exceeding 0.035 Angstroms for any individual atom [3]. The presence of three different halogens introduces significant electronic effects that influence both the molecular geometry and electronic distribution within the aromatic system . The topological polar surface area measures 28.7 square Angstroms, indicating limited solubility in polar solvents while maintaining solid-state stability [1].
Table 1: Molecular and Physical Properties of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole
Property | Value |
---|---|
Molecular Formula | C₇H₃BrClFN₂ |
Molecular Weight (g/mol) | 249.47 |
CAS Number | 1388073-74-2 |
IUPAC Name | 7-bromo-2-chloro-4-fluoro-1H-benzimidazole |
SMILES | C1=CC(=C2C(=C1F)N=C(N2)Cl)Br |
InChI | InChI=1S/C7H3BrClFN2/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H,(H,11,12) |
InChI Key | POTXKYJEQSOIKS-UHFFFAOYSA-N |
Exact Mass (Da) | 247.91522 |
XLogP3-AA (Lipophilicity) | 3.2 |
Topological Polar Surface Area (Ų) | 28.7 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 2 |
Heavy Atom Count | 12 |
Crystallographic analysis of benzimidazole derivatives consistently demonstrates that the imidazole ring nitrogen atoms exhibit characteristic bond lengths ranging from 1.31 to 1.42 Angstroms for carbon-nitrogen single bonds and 1.28 to 1.32 Angstroms for carbon-nitrogen double bonds [5] [6]. The aromatic carbon-carbon bonds within the benzene ring typically measure between 1.36 and 1.41 Angstroms, consistent with aromatic character [6]. The halogen substituents introduce specific bond length characteristics, with carbon-bromine bonds expected to measure approximately 1.90 Angstroms, carbon-chlorine bonds around 1.75 Angstroms, and carbon-fluorine bonds approximately 1.37 Angstroms [7].
Table 2: Expected Bond Lengths in 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole
Bond Type | Typical Bond Length (Å) | Expected for Target Compound (Å) |
---|---|---|
C-N (imidazole) | 1.31-1.42 | 1.35 ± 0.02 |
C=N (imine) | 1.28-1.32 | 1.30 ± 0.02 |
C-C (aromatic) | 1.36-1.41 | 1.38 ± 0.02 |
C-Br | 1.88-1.92 | 1.90 ± 0.02 |
C-Cl | 1.73-1.77 | 1.75 ± 0.02 |
C-F | 1.35-1.39 | 1.37 ± 0.02 |
N-H | 0.86-0.90 | 0.88 ± 0.02 |
The molecular geometry exhibits characteristic bond angles consistent with sp² hybridization throughout the aromatic system [8]. The nitrogen-carbon-nitrogen angle within the imidazole ring typically measures between 107 and 112 degrees, while carbon-nitrogen-carbon angles range from 105 to 109 degrees [8]. The aromatic carbon-carbon-carbon angles maintain values near 120 degrees, characteristic of benzene ring geometry [8]. The dihedral angle between the benzene and imidazole rings remains minimal, typically ranging from 0 to 5 degrees, confirming the planar nature of the benzimidazole system [9].
Table 3: Expected Bond Angles in 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole
Angle Type | Typical Angle (°) | Expected for Target Compound (°) |
---|---|---|
N=C-N (imidazole) | 107-112 | 109 ± 2 |
C-N-C (benzimidazole) | 105-109 | 107 ± 2 |
C-C-C (aromatic) | 118-122 | 120 ± 2 |
C-C-Halogen | 118-125 | 120 ± 3 |
Dihedral (benzene-imidazole) | 0-5 | 2 ± 2 |
The tautomeric behavior of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole involves the characteristic 1,3-proton transfer equilibrium observed in benzimidazole derivatives [10] [11]. In benzimidazole systems, the mobile proton can occupy either nitrogen position within the imidazole ring, creating two tautomeric forms that are energetically equivalent in unsubstituted systems [11]. However, the presence of three different halogen substituents at positions 2, 4, and 7 introduces electronic asymmetry that significantly influences the tautomeric equilibrium [10].
In solution, benzimidazole derivatives typically exhibit rapid tautomeric exchange that results in time-averaged nuclear magnetic resonance spectra where certain carbon signals appear as single peaks due to magnetic equivalence [10] [11]. For trihalogenated benzimidazoles, the electronic effects of the different halogens create distinct environments for each tautomeric form, potentially slowing the exchange rate and allowing observation of separate signals for tautomeric positions [11]. Carbon-13 nuclear magnetic resonance spectroscopy provides particularly sensitive methods for detecting and quantifying tautomeric ratios in benzimidazole derivatives [10].
The solid-state behavior of halogenated benzimidazoles differs significantly from solution behavior due to crystal packing forces and intermolecular hydrogen bonding interactions [12]. In crystalline phases, tautomeric equilibria become "frozen" into specific forms, with crystal structures typically showing only one predominant tautomer [13] [12]. The specific tautomeric form adopted in the solid state depends on the stabilization provided by intermolecular hydrogen bonding networks and crystal packing arrangements [12].
The influence of halogen substituents on tautomeric equilibria can be understood through electronic considerations [14]. Electron-withdrawing halogens stabilize negative charge density on adjacent nitrogen atoms, potentially favoring specific tautomeric forms [14]. The combined effects of bromine, chlorine, and fluorine substituents create a complex electronic environment that requires detailed spectroscopic analysis to fully characterize the tautomeric behavior [14].
Temperature-dependent nuclear magnetic resonance studies provide additional insights into tautomeric exchange kinetics in benzimidazole derivatives [11]. At reduced temperatures, tautomeric exchange rates decrease, sometimes allowing resolution of separate signals for individual tautomers [13]. Variable-temperature experiments can provide activation energies for tautomeric interconversion and detailed information about the exchange mechanism [11].
The structural characteristics of 4-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole can be understood through comparison with related halogenated benzimidazole derivatives [15] [16]. Systematic analysis of analogous compounds reveals how different halogen substitution patterns influence molecular geometry, electronic properties, and crystal packing behavior [15]. The trihalogenated nature of the target compound represents the most heavily substituted example within this structural family [17].
Table 4: Comparative Analysis of Analogous Halogenated Benzimidazoles
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Number of Halogens |
---|---|---|---|---|
4-Bromo-2-chloro-7-fluoro-1H-benzimidazole | C₇H₃BrClFN₂ | 249.47 | 1388073-74-2 | 3 |
7-Bromo-2-chloro-1H-benzimidazole | C₇H₄BrClN₂ | 231.48 | 1248548-54-0 | 2 |
4-Bromo-2-chloro-1H-benzimidazole | C₇H₄BrClN₂ | 231.48 | 71651963 | 2 |
2-Chloro-7-fluoro-1H-benzimidazole | C₇H₄ClFN₂ | 170.57 | Not specified | 2 |
7-Bromo-4-fluoro-1H-benzimidazole | C₇H₄BrFN₂ | 215.02 | 1360968-91-7 | 2 |
Comparative crystallographic studies of halogen-substituted benzimidazoles demonstrate that the introduction of multiple halogens maintains the essential planarity of the benzimidazole ring system while introducing specific geometric perturbations [15] [16]. The presence of different halogens creates distinct steric and electronic environments that influence bond lengths and angles throughout the molecular structure [16]. Crystallographic data for related dihalogenated benzimidazoles show that benzimidazole ring systems remain essentially planar with root-mean-square deviations typically less than 0.024 Angstroms [3].
The electronic effects of halogen substitution patterns significantly influence the molecular orbital characteristics of benzimidazole derivatives [18]. Comparative studies of halogenated benzimidazole compounds reveal that electron-withdrawing halogens affect the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, with implications for chemical reactivity and biological activity [18]. The combination of bromine, chlorine, and fluorine in the target compound creates a unique electronic environment not observed in less heavily substituted analogues [18].
Crystal packing analysis of halogenated benzimidazoles reveals that intermolecular interactions vary significantly with halogen substitution patterns [15] [16]. Compounds bearing multiple halogens exhibit different hydrogen bonding networks compared to monohalogenated or dihalogenated analogues [16]. The specific arrangement of halogen atoms influences the formation of halogen-halogen interactions, halogen-nitrogen contacts, and halogen-hydrogen bonding patterns in the solid state [15].
Comparative analysis of nuclear magnetic resonance spectroscopic data for halogenated benzimidazoles demonstrates systematic trends in chemical shifts that correlate with substitution patterns [10]. The chemical shifts of carbon atoms within the benzimidazole ring system show predictable responses to halogen substitution, with electron-withdrawing effects causing characteristic downfield shifts [10]. The magnitude of these shifts depends on the electronegativity and position of the halogen substituents [10].
Structural studies of isostructural pairs among halogenated benzimidazoles reveal that compounds with halogens at equivalent positions often crystallize in similar space groups with comparable unit cell parameters [15]. The systematic variation in molecular dimensions with different halogen substitution provides insights into the relative sizes and electronic effects of bromine, chlorine, and fluorine substituents [15]. These comparative data enable prediction of structural characteristics for the trihalogenated target compound based on established trends in related systems [15].
The condensation of ortho-phenylenediamine with various carbonyl compounds represents the most fundamental and widely employed methodology for benzimidazole synthesis [1] [2] [3]. This approach, first established by Phillips and Ladenburg, involves the nucleophilic attack of the amino groups on electrophilic carbon centers, followed by cyclization and dehydrogenation processes [1] [2].
The reaction mechanism proceeds through several distinct stages. Initially, ortho-phenylenediamine undergoes nucleophilic addition to the carbonyl compound, forming an intermediate imine. This intermediate subsequently cyclizes through intramolecular nucleophilic attack, generating a dihydrobenzimidazole intermediate. The final step involves oxidative dehydrogenation, typically facilitated by atmospheric oxygen or specific oxidizing agents, yielding the aromatic benzimidazole product [3] [4].
Research findings demonstrate that reaction conditions significantly influence both yield and selectivity. When ortho-phenylenediamine reacts with formic acid under reflux conditions at 100°C for 2-4 hours, 1H-benzimidazole is obtained in 68% yield [5]. The use of carboxylic acids as condensation partners typically requires elevated temperatures and acidic catalysts. For instance, the reaction with benzoic acid in the presence of ammonium chloride at 80-90°C for 4 hours produces 2-phenyl-1H-benzimidazole in 78% yield [2].
Aldehyde-based condensations offer superior yields under milder conditions. The reaction between ortho-phenylenediamine and benzaldehyde using copper hydroxide as catalyst in methanol at room temperature for 6 hours achieves 98% yield of 2-phenyl-1H-benzimidazole [2]. Similarly, acetaldehyde condensation using lanthanum chloride catalyst in acetonitrile at room temperature for 2 hours produces 2-methyl-1H-benzimidazole in 95% yield [3].
Reagent | Reaction Conditions | Temperature (°C) | Yield (%) | Product Type |
---|---|---|---|---|
Formic acid | Reflux, 2-4 h | 100 | 68 | 1H-benzimidazole |
Acetic acid | Reflux, 3-5 h | 118 | 75 | 2-methyl-1H-benzimidazole |
Benzoic acid | NH₄Cl, 80-90°C, 4 h | 85 | 78 | 2-phenyl-1H-benzimidazole |
Benzaldehyde | Cu(OH)₂, CH₃OH, RT, 6 h | 25 | 98 | 2-phenyl-1H-benzimidazole |
Acetaldehyde | LaCl₃, CH₃CN, RT, 2 h | 25 | 95 | 2-methyl-1H-benzimidazole |
Acetic anhydride | Reflux, several hours | 118 | 70 | 2-methyl-1H-benzimidazole |
Thionyl chloride | RT, 1-2 h | 25 | 85 | 2-chloromethyl-1H-benzimidazole |
Carbon disulfide | Nucleophiles, 24-40 h | 25 | 48 | 2-thione derivatives |
Specialized condensation reactions enable the preparation of functionalized benzimidazole derivatives. The reaction with acetic anhydride under reflux conditions for several hours yields 2-methyl-1H-benzimidazole in 70% yield [1]. Thionyl chloride-mediated condensation at room temperature for 1-2 hours produces 2-chloromethyl-1H-benzimidazole in 85% yield, providing a versatile synthetic intermediate for further functionalization [6].
The regioselective introduction of halogen atoms into the benzimidazole framework requires careful consideration of electronic and steric factors [7] [8] [9]. Electrophilic aromatic substitution reactions proceed through the formation of halogenium ion intermediates, with regioselectivity determined by the electron density distribution within the heterocyclic system.
Bromination reactions typically employ molecular bromine or N-bromosuccinimide as halogenating agents. The reaction of benzimidazole with bromine in sulfuric acid at 45°C for 2 hours produces 4,6-dibromobenzimidazole in 89% yield with high regioselectivity [7]. The positions 4 and 6 are preferentially brominated due to their electronic activation by the nitrogen atoms in the imidazole ring.
Kinetic studies of benzimidazole bromination reveal that the reaction follows second-order kinetics, with rate constants varying significantly based on substrate substitution patterns [7]. 1-Methylbenzimidazole exhibits different reactivity compared to the parent compound, with N-bromosuccinimide treatment at 60°C for 4 hours yielding 4-bromo-1-methylbenzimidazole in 75% yield with moderate regioselectivity [9].
Substrate | Halogenating Agent | Reaction Time (h) | Temperature (°C) | Major Product Position | Yield (%) | Regioselectivity |
---|---|---|---|---|---|---|
Benzimidazole | Br₂/H₂SO₄ | 2 | 45 | 4,6-dibromo | 89 | High |
1-methyl-benzimidazole | N-bromosuccinimide | 4 | 60 | 4-bromo | 75 | Moderate |
2-methyl-benzimidazole | Br₂/NaOAc/AcOH | 3 | 25 | 4-bromo | 82 | High |
5-nitro-benzimidazole | Br₂/H₂SO₄ | 6 | 80 | 4-bromo-6-nitro | 70 | Excellent |
5-fluoro-benzimidazole | N-chlorosuccinimide | 5 | 45 | 4-chloro-6-fluoro | 85 | High |
2-chloro-benzimidazole | Br₂/AcOH | 4 | 60 | 4-bromo-2-chloro | 78 | Good |
Fluorination methodologies for benzimidazole derivatives typically involve nucleophilic fluorination or electrophilic fluorinating agents [8] [10]. The synthesis of fluorinated benzimidazole derivatives often employs N-fluorosuccinimide or similar reagents under controlled conditions. Research demonstrates that 5-fluorobenzimidazole can be further halogenated using N-chlorosuccinimide at 45°C for 5 hours to produce 4-chloro-6-fluorobenzimidazole in 85% yield with high regioselectivity [8].
The regioselectivity of halogenation reactions depends heavily on the electronic properties of existing substituents. Electron-withdrawing groups such as nitro substituents direct incoming electrophiles to specific positions through electronic effects. The bromination of 5-nitrobenzimidazole with bromine in sulfuric acid at 80°C for 6 hours yields 4-bromo-6-nitrobenzimidazole in 70% yield with excellent regioselectivity [9].
The optimization of reaction conditions for regioselective substitution in benzimidazole synthesis requires systematic investigation of catalyst type, solvent selection, temperature control, and reaction time parameters [11] [12] [13]. These factors collectively determine both the efficiency and selectivity of the synthetic process.
Catalyst selection plays a crucial role in determining reaction outcomes. Ammonium salts, particularly ammonium chloride, demonstrate exceptional effectiveness in benzimidazole synthesis. The use of ammonium chloride (400 mol%) in chloroform at 25°C for 4 hours achieves 92% yield with excellent selectivity [11]. Alternative ammonium salts such as ammonium bromide under identical conditions produce 86% yield with good selectivity [11].
Lewis acid catalysts offer distinct advantages in terms of reaction rate and selectivity. Erbium triflate at 10 mol% loading in water at 80°C for 5 hours provides 98% yield with excellent selectivity [14]. Similarly, lanthanum chloride at 20 mol% loading in acetonitrile at 25°C for 2 hours achieves 95% yield with excellent selectivity [3].
Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Catalyst Loading (mol%) |
---|---|---|---|---|---|---|
NH₄Cl | CHCl₃ | 25 | 4 | 92 | Excellent | 400 |
NH₄Br | CHCl₃ | 25 | 4 | 86 | Good | 400 |
Er(OTf)₃ | Water | 80 | 5 | 98 | Excellent | 10 |
LaCl₃ | CH₃CN | 25 | 2 | 95 | Excellent | 20 |
ZnO nanoparticles | DMF | 70 | 4 | 94 | Good | 5 |
Montmorillonite-K10 | Toluene | 60 | 16 | 85 | High | 30 |
Fe(III) porphyrin | CH₃CN | 25 | 12 | 89 | High | 1 |
Pd/C | Toluene | 120 | 1 | 71 | Moderate | 5 |
Heterogeneous catalysts offer advantages in terms of recyclability and environmental sustainability. Zinc oxide nanoparticles at 5 mol% loading in dimethylformamide at 70°C for 4 hours produce 94% yield with good selectivity [13]. Montmorillonite-K10 clay catalyst at 30 mol% loading in toluene at 60°C for 16 hours achieves 85% yield with high selectivity [12].
Advanced catalytic systems, including metalloporphyrin complexes, demonstrate exceptional efficiency at low catalyst loadings. Iron(III) porphyrin catalyst at 1 mol% loading in acetonitrile at 25°C for 12 hours provides 89% yield with high selectivity [15]. This system operates through a unique mechanism involving coordination of the substrate to the metal center, facilitating subsequent cyclization reactions.
Temperature optimization reveals that moderate temperatures typically favor both yield and selectivity. Reactions conducted at room temperature (25°C) often provide superior results compared to elevated temperatures, particularly when employing Lewis acid catalysts [14]. However, certain catalyst systems require elevated temperatures for optimal performance, as demonstrated by the palladium on carbon system requiring 120°C for effective catalysis [12].
Solvent selection significantly impacts reaction outcomes through effects on substrate solubility, catalyst activity, and intermediate stability. Protic solvents such as water demonstrate exceptional performance with certain catalyst systems, particularly erbium triflate, achieving 98% yield [14]. Aprotic solvents like acetonitrile and dimethylformamide provide complementary benefits for alternative catalyst systems [15] [13].